2-Amino-1-(p-tolyl)ethanone

Descripción general

Descripción

2-Amino-1-(p-tolyl)ethanone is a chemical compound with the molecular formula C9H11NO . It is related to toluene, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of 2-Amino-1-(p-tolyl)ethanone can be achieved through various methods. One such method involves the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone (phenacyl chloride) to give the chiral chloro alcohol . Another method involves a general deoxygenation approach for the synthesis of ketones from aromatic carboxylic acids and alkenes .Molecular Structure Analysis

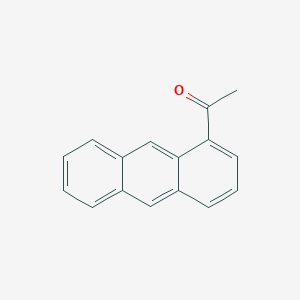

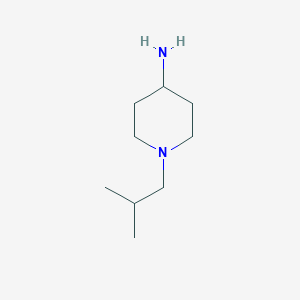

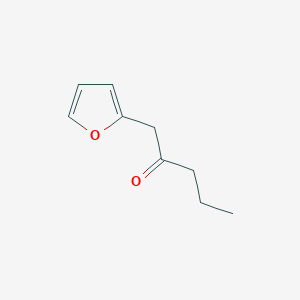

The molecular structure of 2-Amino-1-(p-tolyl)ethanone consists of a benzene ring substituted with a methyl group and an ethanone group. The ethanone group is further substituted with an amino group .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-1-(p-tolyl)ethanone are diverse. For instance, it can undergo a reaction with photocatalyst I (1 mol%), 1a (0.1 mmol, 1.0 equiv.), 2a (0.15 mmol, 1.5 equiv.), Ph3P (0.12 mmol, 1.2 equiv.), biomolecules, pH 7.4 PBS buffer/DCM (1:1, 2.0 mL), blue LEDs, 25°C .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(p-tolyl)ethanone include a molecular weight of 149.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Pharmaceutical Research: Antiviral Agents

2-Amino-1-(p-tolyl)ethanone: has been explored for its potential in pharmaceutical research, particularly as a precursor in the synthesis of antiviral agents. The compound’s ability to act as an intermediate in the production of more complex molecules means it could be instrumental in developing treatments for viral infections .

Organic Synthesis: Building Blocks

In organic chemistry, 2-Amino-1-(p-tolyl)ethanone serves as a versatile building block. Its amine and ketone functional groups allow for various chemical reactions, making it a valuable starting material for synthesizing a wide range of organic compounds.

Material Science: Polymer Synthesis

The compound’s reactive groups can be utilized in polymer synthesis. By incorporating 2-Amino-1-(p-tolyl)ethanone into polymer chains, researchers can modify the physical properties of the material, such as thermal stability and solubility .

Analytical Chemistry: Chromatography Standards

2-Amino-1-(p-tolyl)ethanone: can be used as a standard in chromatographic analysis due to its well-defined properties. It helps in calibrating instruments and ensuring the accuracy of analytical methods .

Biochemistry: Enzyme Inhibition Studies

This compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and kinetics. Its structure allows it to bind to active sites, providing insights into enzyme-substrate interactions .

Medicinal Chemistry: Drug Design

The ketone and amino groups present in 2-Amino-1-(p-tolyl)ethanone make it a candidate for drug design. It can be used to create pharmacophores, which are parts of molecular structures that are responsible for the biological activity of drugs .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-1-(p-tolyl)ethanone may also interact with various biological targets.

Mode of Action

The exact mode of action of 2-Amino-1-(p-tolyl)ethanone is currently unknown due to the lack of specific research on this compound. Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to affect a wide range of biochemical pathways

Result of Action

Similar compounds have shown a broad spectrum of biological activities, suggesting that 2-amino-1-(p-tolyl)ethanone may also have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAHIJREMQVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328409 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(p-tolyl)ethanone | |

CAS RN |

69872-37-3 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)